2-({5-Methyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N,N-diphenylacetamide
Description
2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~,N~1~-DIPHENYLACETAMIDE is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazinoindole core, which is fused with a sulfanyl group and an acetamide moiety, making it a unique and versatile molecule for various scientific research applications.
Properties
Molecular Formula |
C24H19N5OS |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N,N-diphenylacetamide |
InChI |
InChI=1S/C24H19N5OS/c1-28-20-15-9-8-14-19(20)22-23(28)25-24(27-26-22)31-16-21(30)29(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15H,16H2,1H3 |
InChI Key |
QRUFNYLPOSRBIO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)N(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~,N~1~-DIPHENYLACETAMIDE typically involves multiple steps, starting with the preparation of the triazinoindole core. One common method involves the condensation of isatins with benzene-1,2-diamine or thiosemicarbazide . The resulting intermediate is then subjected to further reactions to introduce the sulfanyl and acetamide groups. The reaction conditions often include the use of solvents such as methanol and dichloromethane, and the reactions are typically carried out under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as crystallization, chromatography, and recrystallization to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~,N~1~-DIPHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nitration of the aromatic rings can produce nitro derivatives.
Scientific Research Applications
2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~,N~1~-DIPHENYLACETAMIDE has several scientific research applications:
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~,N~1~-DIPHENYLACETAMIDE involves its interaction with molecular targets such as iron ions. The compound selectively binds to ferrous ions, which can disrupt iron homeostasis in cells . This binding can lead to the inhibition of cell proliferation and induction of apoptosis, particularly in cancer cells. The pathways involved include the mitochondrial pathway, where the compound affects proteins such as Bcl-2, Bax, and cleaved caspase-3 .
Comparison with Similar Compounds
Similar Compounds
5H-[1,2,4]TRIAZINO[5,6-B]INDOLE Derivatives: These compounds share the triazinoindole core and exhibit similar biological activities.
INDOLO[2,3-B]QUINOXALINES: Known for their DNA intercalating properties and antiviral activity.
N-ARYLSULFONYL-3-ACETYLINDOLE Derivatives: Evaluated for their anti-HIV activity.
Uniqueness
2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~,N~1~-DIPHENYLACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to selectively bind ferrous ions and induce apoptosis in cancer cells sets it apart from other similar compounds .
Biological Activity
2-({5-Methyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N,N-diphenylacetamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Synthesis
The compound features a triazinoindole core fused with a sulfanylacetamide group. The synthesis typically involves:
- Formation of the Triazinoindole Core : This is achieved through a ring-fusion strategy involving isatin and thiosemicarbazide.
- Introduction of the Sulfanylacetamide Group : This is done by reacting the triazinoindole core with appropriate sulfanylacetamide precursors under controlled conditions.
The primary mechanism of action for this compound involves the chelation of iron ions. By binding to ferrous ions, the compound inhibits iron availability, which is crucial for cancer cell proliferation. This leads to:
- Cell Cycle Arrest : The compound disrupts normal cell division processes.
- Induction of Apoptosis : It triggers programmed cell death in cancer cells, enhancing its potential as an anticancer agent.
Antimicrobial Activity
Recent studies have shown that derivatives of this compound exhibit significant antimicrobial properties. In a screening process involving various synthesized N-Aryl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides:
- Most compounds demonstrated lower Minimum Inhibitory Concentration (MIC) values compared to standard drugs.
- The antimicrobial activity was assessed against various bacterial strains and fungi, indicating a broad spectrum of efficacy .
Antidepressant and Anticonvulsant Activities
Preliminary evaluations suggest that some derivatives possess notable antidepressant and anticonvulsant effects. These findings were based on behavioral models and biochemical assays that measured neurotransmitter levels in animal models. The compounds showed potential comparable to established antidepressants .
Comparative Studies
A comparative analysis with other triazinoindole derivatives highlights the unique properties of this compound:
| Compound Name | Structure Type | MIC Value (µg/mL) | Biological Activity |
|---|---|---|---|
| This compound | Triazinoindole | <10 | Antimicrobial, Antidepressant |
| 5-benzyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol | Triazinoindole | 15 | Antimicrobial |
| 5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-yl hydrosulfide | Triazinoindole | 20 | Anticonvulsant |
Case Study 1: Anticancer Efficacy
In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in various cancer cell lines. Flow cytometry analyses indicated an increase in sub-G1 phase cells post-treatment, suggesting effective induction of apoptosis.
Case Study 2: Neuropharmacological Assessment
Behavioral tests on rodent models showed that compounds derived from this structure exhibited reduced seizure activity and improved mood-related behaviors compared to control groups. These results indicate potential for therapeutic applications in epilepsy and depression management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
